molecular formula C14H21BrN4O7S B12784738 PR-104 metabolite M23 CAS No. 952144-70-6

PR-104 metabolite M23

Numéro de catalogue: B12784738
Numéro CAS: 952144-70-6
Poids moléculaire: 469.31 g/mol
Clé InChI: YQQYPWGYGLCPBO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PR-104 metabolite M23 is a derivative of PR-104, a bioreductive prodrug designed to target hypoxic cells in tumors PR-104 is converted in vivo to PR-104A, which is further metabolized to active hydroxylamine and amine metabolites, including this compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of PR-104 metabolite M23 involves the reduction of PR-104A under hypoxic conditions. The process typically includes the use of one-electron reductases, such as cytochrome P450 oxidoreductase, and aldo-keto reductase 1C3. The reaction conditions often involve anaerobic environments to mimic the hypoxic conditions found in tumors.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to maintain the necessary anaerobic conditions and the use of high-performance liquid chromatography (HPLC) for purification. The scalability of this process ensures the availability of the compound for clinical and research applications.

Analyse Des Réactions Chimiques

Types of Reactions

PR-104 metabolite M23 undergoes several types of chemical reactions, including:

    Reduction: The primary reaction involves the reduction of PR-104A to this compound.

    Oxidation: Under certain conditions, this compound can undergo oxidation to form other metabolites.

    Substitution: The compound can also participate in substitution reactions, particularly involving nucleophiles.

Common Reagents and Conditions

    Reduction: Common reagents include cytochrome P450 oxidoreductase and aldo-keto reductase 1C3, under anaerobic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide can be used under controlled conditions.

    Substitution: Nucleophiles like glutathione can react with this compound under physiological conditions.

Major Products Formed

The major products formed from these reactions include various hydroxylamine and amine derivatives, which are crucial for the compound’s biological activity.

Applications De Recherche Scientifique

PR-104 metabolite M23 has several scientific research applications, including:

    Chemistry: Used as a model compound to study bioreductive prodrugs and their activation mechanisms.

    Biology: Investigated for its role in cellular responses to hypoxia and its interactions with cellular reductases.

    Medicine: Explored as a potential therapeutic agent for targeting hypoxic tumor cells in cancer therapy.

    Industry: Utilized in the development of new bioreductive prodrugs and in the study of drug metabolism and pharmacokinetics.

Mécanisme D'action

PR-104 metabolite M23 exerts its effects through the formation of DNA crosslinks, which inhibit DNA replication and transcription, leading to cell death. The compound is activated by one-electron reductases, such as cytochrome P450 oxidoreductase and aldo-keto reductase 1C3, under hypoxic conditions. These enzymes reduce PR-104A to this compound, which then forms cytotoxic DNA crosslinks.

Comparaison Avec Des Composés Similaires

Similar Compounds

    PR-104A: The parent compound of PR-104 metabolite M23, which is also a bioreductive prodrug.

    Tirapazamine: Another bioreductive prodrug that targets hypoxic tumor cells.

    AQ4N: A bioreductive prodrug that is activated under hypoxic conditions to form a cytotoxic agent.

Uniqueness

This compound is unique due to its specific activation by aldo-keto reductase 1C3 and its potent DNA crosslinking activity. Unlike other bioreductive prodrugs, this compound has shown significant efficacy in preclinical models of hypoxic tumors, making it a promising candidate for further development in cancer therapy.

Propriétés

Numéro CAS

952144-70-6

Formule moléculaire

C14H21BrN4O7S

Poids moléculaire

469.31 g/mol

Nom IUPAC

2-[4-amino-N-(2-bromoethyl)-2-(2-hydroxyethylcarbamoyl)-6-nitroanilino]ethyl methanesulfonate

InChI

InChI=1S/C14H21BrN4O7S/c1-27(24,25)26-7-5-18(4-2-15)13-11(14(21)17-3-6-20)8-10(16)9-12(13)19(22)23/h8-9,20H,2-7,16H2,1H3,(H,17,21)

Clé InChI

YQQYPWGYGLCPBO-UHFFFAOYSA-N

SMILES canonique

CS(=O)(=O)OCCN(CCBr)C1=C(C=C(C=C1[N+](=O)[O-])N)C(=O)NCCO

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.